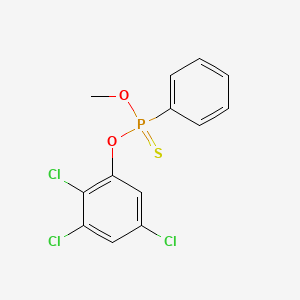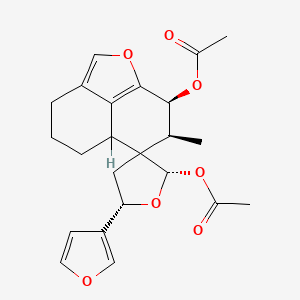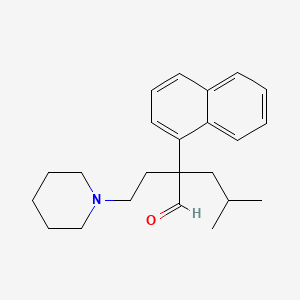
1-Naphthaleneacetaldehyde, alpha-isobutyl-alpha-(2-piperidinoethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Naphthaleneacetaldehyde, alpha-isobutyl-alpha-(2-piperidinoethyl)- is a complex organic compound known for its unique structure and properties It is characterized by the presence of a naphthalene ring, an acetaldehyde group, and a piperidine moiety
Vorbereitungsmethoden
The synthesis of 1-Naphthaleneacetaldehyde, alpha-isobutyl-alpha-(2-piperidinoethyl)- involves multiple steps, typically starting with the formation of the naphthaleneacetaldehyde core. The introduction of the isobutyl and piperidinoethyl groups is achieved through specific organic reactions under controlled conditions. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity. Detailed synthetic routes and reaction conditions are often proprietary and may vary depending on the desired application and scale of production .
Analyse Chemischer Reaktionen
1-Naphthaleneacetaldehyde, alpha-isobutyl-alpha-(2-piperidinoethyl)- undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the conversion of the aldehyde group to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring, using reagents such as alkyl halides or acyl chlorides. The major products formed from these reactions depend on the specific reagents and conditions used
Wissenschaftliche Forschungsanwendungen
1-Naphthaleneacetaldehyde, alpha-isobutyl-alpha-(2-piperidinoethyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules.
Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds
Wirkmechanismus
The mechanism of action of 1-Naphthaleneacetaldehyde, alpha-isobutyl-alpha-(2-piperidinoethyl)- involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, influencing their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
1-Naphthaleneacetaldehyde, alpha-isobutyl-alpha-(2-piperidinoethyl)- can be compared with other similar compounds such as 1-Naphthaleneacetic acid and its derivatives. These compounds share a naphthalene core but differ in their functional groups and side chains, leading to variations in their chemical properties and applications.
Conclusion
1-Naphthaleneacetaldehyde, alpha-isobutyl-alpha-(2-piperidinoethyl)- is a versatile compound with significant potential in various fields of scientific research. Its unique structure and reactivity make it a valuable tool for chemists, biologists, and industrial researchers alike.
Eigenschaften
CAS-Nummer |
30301-11-2 |
|---|---|
Molekularformel |
C23H31NO |
Molekulargewicht |
337.5 g/mol |
IUPAC-Name |
4-methyl-2-naphthalen-1-yl-2-(2-piperidin-1-ylethyl)pentanal |
InChI |
InChI=1S/C23H31NO/c1-19(2)17-23(18-25,13-16-24-14-6-3-7-15-24)22-12-8-10-20-9-4-5-11-21(20)22/h4-5,8-12,18-19H,3,6-7,13-17H2,1-2H3 |
InChI-Schlüssel |
HADUURJSDCITEH-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CC(CCN1CCCCC1)(C=O)C2=CC=CC3=CC=CC=C32 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



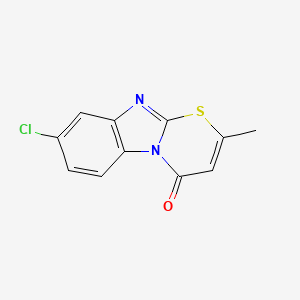


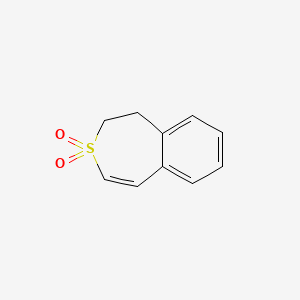
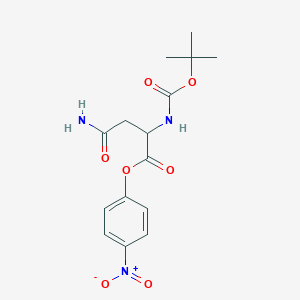


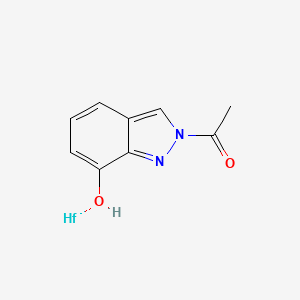
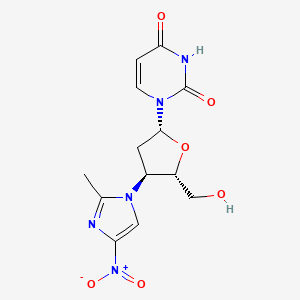
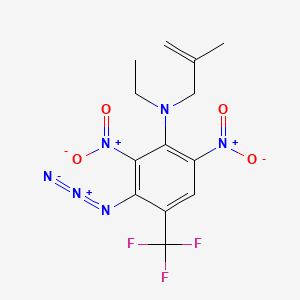
![3-Chloro-9-hydroxy-2-methyl-4h-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12812341.png)
